molecular formula C27H35Cl2N3O B14428077 Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride CAS No. 80784-96-9

Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride

Cat. No.: B14428077
CAS No.: 80784-96-9
M. Wt: 488.5 g/mol
InChI Key: KCTQGRJGRXDHPI-UHFFFAOYSA-N
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Description

Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. This compound is typically used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves multiple steps. The starting materials typically include benzamidine and derivatives of diisopropylaminoethanol. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction. The process involves the formation of an ether linkage between the benzamidine and the diisopropylaminoethanol derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamidoxime derivatives, while reduction may produce benzylamine derivatives.

Scientific Research Applications

Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity . This interaction is crucial in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is unique due to its specific structural features, including the diisopropylaminoethoxy group, which enhances its solubility and bioavailability. This makes it particularly valuable in biological and medicinal research.

Properties

CAS No.

80784-96-9

Molecular Formula

C27H35Cl2N3O

Molecular Weight

488.5 g/mol

IUPAC Name

2-[3-[[phenyl(phenylazaniumylidene)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride

InChI

InChI=1S/C27H33N3O.2ClH/c1-21(2)30(22(3)4)18-19-31-26-17-11-16-25(20-26)29-27(23-12-7-5-8-13-23)28-24-14-9-6-10-15-24;;/h5-17,20-22H,18-19H2,1-4H3,(H,28,29);2*1H

InChI Key

KCTQGRJGRXDHPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCOC1=CC=CC(=C1)NC(=[NH+]C2=CC=CC=C2)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

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